

# A Technical Guide to 1-Propanol, 1-phenyl, TMS: Properties and Experimental Data

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## Compound of Interest

Compound Name: 1-Propanol, 1-phenyl, TMS

Cat. No.: B15453341

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This technical guide provides a comprehensive overview of the chemical and physical data for **1-Propanol, 1-phenyl, TMS**, also known by its IUPAC name, trimethyl(1-phenylpropoxy)silane. The information is compiled from the National Institute of Standards and Technology (NIST) library and PubChem databases, targeting researchers, scientists, and professionals in drug development.

## Chemical Identity and Properties

**1-Propanol, 1-phenyl, TMS** is a trimethylsilyl ether derivative of 1-phenyl-1-propanol. The silylation of the hydroxyl group increases the volatility and thermal stability of the compound, making it suitable for gas chromatography and mass spectrometry analysis.

Table 1: Chemical Identifiers for **1-Propanol, 1-phenyl, TMS**

Identifier	Value	Source
IUPAC Name	trimethyl(1-phenylpropoxy)silane	PubChem[1]
CAS Number	62559-30-2	PubChem[1]
Molecular Formula	C <sub>12</sub> H <sub>20</sub> OSi	PubChem[1]
Molecular Weight	208.37 g/mol	PubChem[1][2]
InChI	InChI=1S/C12H20OSi/c1-5-12(13-14(2,3)4)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3	PubChem[1]
InChIKey	Y LXOSLUBLGUGQW-UHFFFAOYSA-N	PubChem[1]

Table 2: Physicochemical and Chromatographic Data

Parameter	Value	Conditions	Source
Kovats Retention Index	1201	Standard non-polar column	PubChem[1]

## Experimental Protocols

### 2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The Kovats Retention Index is a key parameter in gas chromatography for identifying compounds. While the specific experimental details for the value reported in PubChem are not provided, a general protocol for determining the Kovats RI on a non-polar column is described below. This is based on standard chromatographic techniques.

Objective: To determine the retention time of **1-Propanol, 1-phenyl, TMS** relative to a series of n-alkane standards and calculate its Kovats Retention Index.

Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
- Capillary column (non-polar phase, e.g., HP-1).[3]

#### Materials:

- Sample of **1-Propanol, 1-phenyl, TMS** dissolved in a suitable solvent (e.g., dichloromethane, hexane).
- A homologous series of n-alkanes (e.g., C8 to C20) as retention time standards.
- Helium as the carrier gas.[3]

#### Procedure:

- Sample Preparation: A dilute solution of the analyte is prepared. A separate solution containing the n-alkane standards is also prepared.
- Injection: A small volume (typically 1  $\mu\text{L}$ ) of the sample and the n-alkane mixture are injected into the GC.
- Chromatographic Separation: The separation is performed on a non-polar capillary column. A temperature program is used to elute the compounds, for example, an initial temperature of 100°C held for 3 minutes, followed by a ramp of 30°C/min to a final temperature of 310°C, held for 8 minutes.[3]
- Detection: The mass spectrometer is used as the detector to identify the analyte and the n-alkanes based on their mass spectra.
- Data Analysis: The retention times of the analyte and the n-alkanes are recorded. The Kovats Retention Index (I) is calculated using the following formula:

$$I = 100[n + (N - n) \times (\log(t'_a) - \log(t'_n)) / (\log(t'_N) - \log(t'_n))]$$

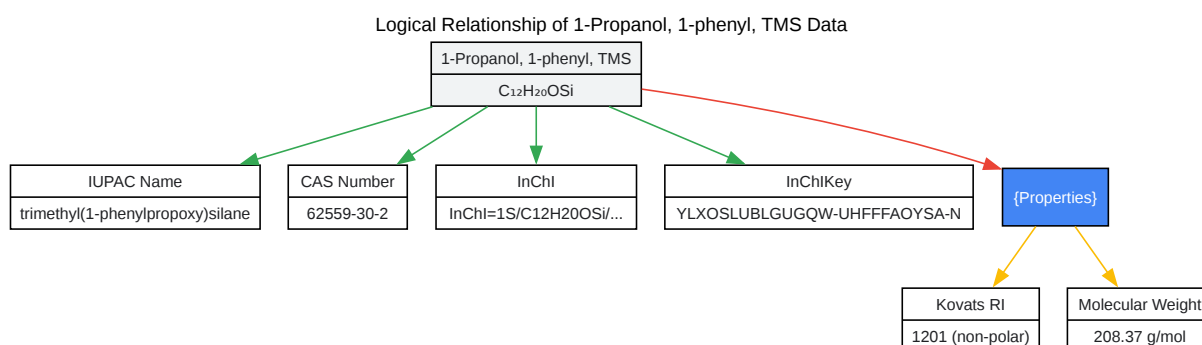
#### Where:

- n is the carbon number of the n-alkane eluting just before the analyte.

- N is the carbon number of the n-alkane eluting just after the analyte.
- t'a is the adjusted retention time of the analyte.
- t'n is the adjusted retention time of the n-alkane with carbon number n.
- t'N is the adjusted retention time of the n-alkane with carbon number N.

## Data Visualization

The following diagram illustrates the relationship between the chemical structure of **1-Propanol, 1-phenyl, TMS** and its primary identifiers.



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Figure 1: Key identifiers and properties of **1-Propanol, 1-phenyl, TMS**.

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## References

- 1. 1-Propanol, 1-phenyl, TMS | C<sub>12</sub>H<sub>20</sub>OSi | CID 530376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound 530376: 1-Propanol, 1-phenyl, TMS - Dataset - Virginia Open Data Portal [data.virginia.gov]
- 3. 1-Propanol, 1-phenyl-2-(1-pyrrolidiny), TMS, threo [webbook.nist.gov]
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